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Compound Name: Cedirogant

Cat. No.: B3325134

Introduction

Cedirogant (also known as ABBV-157) is an orally bioavailable, small molecule inverse agonist
of the Retinoic Acid-Related Orphan Receptor gamma thymus (RORyt).[1][2][3] RORyt is a key
transcription factor that governs the differentiation and function of T helper 17 (Th17) cells,
which are central to the pathogenesis of psoriasis.[4] By blocking the activity of RORVt,
Cedirogant targets the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis, a critical
inflammatory pathway in psoriasis. Dysregulation of this pathway leads to increased production
of pro-inflammatory cytokines like IL-17A and IL-17F, resulting in the characteristic skin
inflammation and keratinocyte hyperproliferation of psoriatic plaques.[5]

Cedirogant was developed for the treatment of moderate-to-severe chronic plaque psoriasis
and progressed to Phase Il clinical trials.[4][6][7] However, its development was discontinued
due to findings in a preclinical chronic toxicology study.[8][9][10] Despite its discontinuation, the
data from its clinical development provide valuable insights for researchers studying RORyt as
a therapeutic target for psoriasis and other immune-mediated inflammatory diseases. These
notes summarize the available clinical data and provide standardized protocols for evaluating
similar RORyt inverse agonists in relevant psoriasis research models.

Mechanism of Action

Cedirogant functions as an inverse agonist of RORyt. This action blocks the transcription
factor's ability to promote the expression of genes essential for the Th17 cell lineage, most
notably IL-17A and IL-17F.[4][11] The IL-23 receptor is upregulated by RORyt, and IL-23 itself
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enhances RORyt expression, creating a potent inflammatory feedback loop.[4] By inhibiting
RORyt, Cedirogant disrupts this cycle, leading to a reduction in serum IL-17 levels and
downstream inflammatory effects.[12]
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Caption: Cedirogant inhibits RORyt, blocking the IL-23/Th17 pathway in psoriasis.
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Data Presentation

The following tables summarize the quantitative data from Phase | and Phase Il clinical trials of
Cedirogant in adult patients with moderate-to-severe plaque psoriasis.

Table 1: Phase Il Clinical Efficacy Data (Week 16) This table summarizes the primary and
secondary efficacy endpoints from a 16-week, randomized, placebo-controlled Phase Ilb study.
[4][11] The study was terminated early, and results should be interpreted with caution.[8]

Efficacy Cedirogant 75 Cedirogant Cedirogant
. Placebo (n=39)

Endpoint mg (n=39) 150 mg (n=39) 375 mg (n=39)
PASI 75

_ 0% 29%][4] 8%[4] 42%][4]
Achievement
PASI 90

_ 0% 14% 4% 25%
Achievement
PASI 100

] 0% 0% 4% 8%
Achievement
sPGA0/1
(Clear/Almost 3% 18% 12% 33%
Clear)

PASI: Psoriasis Area and Severity Index; SPGA: static Physician's Global Assessment.

Table 2: Pharmacodynamic Profile of Cedirogant This table presents the key
pharmacodynamic parameters of Cedirogant related to its target engagement and biological
effect.
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Parameter Value

Description Source

ICso (ex vivo IL-17A

o 0.56 mg/L
Inhibition)

The concentration of
Cedirogant required to

achieve 50% of the

maximum inhibition of  [1][13]
IL-17A production in

stimulated whole

blood samples.

Imax (eX vivo IL-17A

o 0.76 (76%)
Inhibition)

The estimated

maximum achievable

inhibition of IL-17A [1][13]
production by

Cedirogant.

Predicted IL-17A

Model-predicted
maximum inhibition of

- 64% . [14]
Inhibition (75 mg QD) IL-17A at a once-daily
dose of 75 mg.
) Model-predicted
Predicted IL-17A
o maximum inhibition of
Inhibition (375 mg 73% [14]

QD)

IL-17A at a once-daily
dose of 375 mg.

Table 3: Phase | Pharmacokinetic Parameters of Cedirogant This table outlines the key

pharmacokinetic properties of Cedirogant following single and multiple oral doses in healthy

participants and psoriasis patients.[7][8]
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Parameter Value Description

Supports a once-daily dosing

Mean Terminal Half-Life (t2) 16 - 28 hours )

regimen.[3][7]

The time to reach maximum
Time to Cmax (Tmax) 2 -5 hours plasma concentration after oral

administration.[7]

Dose-proportional after single )
This may be due to
] ) doses; less than dose- ) ] ]
Dose Proportionality ) ] autoinduction of metabolism.
proportional after multiple ]

doses (75-375 mq).[7][8]

The time required to reach

Steady State Achievement Within 12 days stable plasma concentrations
with multiple dosing.[7][8]

Indicates modest accumulation

Accumulation Ratios ~1.2t01.8 ) )
with repeated dosing.[7][8]

Experimental Protocols

The following protocols describe standard methodologies used to evaluate RORyt inverse
agonists like Cedirogant in preclinical and translational psoriasis research.

Protocol 1: Ex Vivo IL-17A Inhibition Assay from Whole
Blood

This assay is used to determine the potency of a compound in inhibiting cytokine production in
a physiologically relevant matrix. It was used in the clinical development of Cedirogant to

confirm target engagement.[1][13]

Objective: To measure the dose-dependent inhibition of IL-17A production by Cedirogant in

stimulated human whole blood.
Methodology:

» Blood Collection: Collect heparinized whole blood from healthy donors or psoriasis patients.
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» Compound Preparation: Prepare a dilution series of Cedirogant (e.g., 0.1 nM to 10 pM) in a
suitable solvent like DMSO. The final DMSO concentration in the culture should be < 0.1%.

e Assay Plating: Aliquot whole blood into 96-well plates. Add the Cedirogant dilutions to the
appropriate wells. Include vehicle control (DMSO) and unstimulated control wells.

» Stimulation: Add a cocktail of stimulants to induce T-cell activation and cytokine production. A
common combination is anti-CD3 and anti-CD28 antibodies, along with IL-23.

 Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO: incubator.

o Sample Collection: After incubation, centrifuge the plates to separate plasma from blood
cells.

e Cytokine Analysis: Measure the concentration of IL-17A in the collected plasma using a
validated method such as ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

o Data Analysis: Calculate the percent inhibition of IL-17A production for each Cedirogant
concentration relative to the vehicle control. Plot the dose-response curve and determine the
ICso0 value using non-linear regression.

1. Collect
Whole Blood

3. Plate Blood & 4. Add Stimulants 5. Incubate 6. Centrifuge & 7. Measure IL-17A
Add Compound (e.g., anti-CD3/CD28, IL-23) (48-72h, 37°C) Collect Plasma (ELISA)

8. Calculate ICso

2. Prepare Cedirogant
ies

Dilution Seri

Click to download full resolution via product page

Caption: Workflow for the ex vivo IL-17A inhibition assay.

Protocol 2: In Vitro Human Th17 Cell Differentiation
Assay

This assay assesses the ability of a compound to inhibit the fundamental process of Th17 cell
development from naive T-cells, a direct measure of RORyt functional modulation.
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Objective: To evaluate the effect of Cedirogant on the differentiation of human naive CD4+ T-
cells into IL-17-producing Th17 cells.

Methodology:

e Cell Isolation: Isolate naive CD4+ T-cells (CD4+/CD45RA+/CD45R0O-) from human
peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

e Compound Treatment: Seed the isolated naive T-cells in 96-well plates pre-coated with anti-
CD3 antibodies. Add Cedirogant at various concentrations.

e Th17 Differentiation: Add a "Th17 polarizing cocktail" to the culture medium. This cocktail
typically includes anti-CD28 antibody, IL-1f3, IL-6, IL-23, TGF-[3, and anti-IFN-y and anti-IL-4
neutralizing antibodies.

e Incubation: Culture the cells for 3-5 days at 37°C and 5% CO-.
e Endpoint Analysis:
o Cytokine Secretion: Collect the culture supernatant and measure IL-17A levels by ELISA.

o Intracellular Staining: Restimulate the cells for 4-6 hours with PMA/lonomycin in the
presence of a protein transport inhibitor (e.g., Brefeldin A). Then, fix, permeabilize, and
stain the cells for intracellular IL-17A and the transcription factor RORyt. Analyze the
percentage of IL-17A+ cells by flow cytometry.

» Data Analysis: Determine the ICso of Cedirogant for inhibiting both the secretion of IL-17A
and the percentage of differentiated IL-17A+ cells.
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Caption: Workflow for the in vitro Th17 differentiation assay.

Protocol 3: In Vivo Imiquimod (IMQ)-Induced Psoriasis
Mouse Model

This is a widely used animal model that recapitulates many features of human psoriasis,
including epidermal thickening, scaling, and infiltration of Th17 cells.

Objective: To assess the therapeutic efficacy of orally administered Cedirogant in reducing
psoriasis-like skin inflammation in mice.

Methodology:

o Animal Acclimatization: Use a suitable mouse strain (e.g., BALB/c or C57BL/6). Allow
animals to acclimate for at least one week.

» Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the
shaved back and right ear of each mouse for 5-7 consecutive days.

o Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
o Vehicle Control (oral gavage)

o Cedirogant (e.g., 10, 30, 100 mg/kg, oral gavage, once daily)
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o Positive Control (e.g., a known therapeutic)

o Drug Administration: Begin oral administration of Cedirogant or vehicle one day before or on
the same day as the first IMQ application and continue daily throughout the study.

e Scoring and Measurements:
o Daily: Monitor body weight.

o Dalily: Score the severity of skin inflammation on the back skin using a modified PASI
score, evaluating erythema (redness), scaling, and thickness on a scale of 0-4.

o Endpoint: Measure ear thickness using a digital caliper as an objective measure of
inflammation.

o Endpoint Analysis (at day 6 or 8):

o Histology: Collect back skin and ear tissue, fix in formalin, and process for H&E staining to
assess epidermal thickness (acanthosis) and inflammatory infiltrate.

o Gene Expression: Isolate RNA from skin tissue and perform gPCR to measure the
expression of key psoriatic genes (e.g., l117a, 11171, 1123, S100a8/a9).

o Flow Cytometry: Isolate cells from skin or draining lymph nodes to analyze the frequency
of RORyt+ and IL-17A+ T-cells.
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Caption: Workflow for the in vivo imiquimod-induced psoriasis mouse model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-
17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate
to Severe Psoriasis - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Cedirogant - AbbVie - AdisInsight [adisinsight.springer.com]

» 3. Pharmacokinetics, safety, and efficacy of cedirogant from phase | studies in healthy
participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nim.nih.gov]

e 4. academic.oup.com [academic.oup.com]

e 5. The role of IL-23 and the IL-23/TH17 immune axis in the pathogenesis and treatment of
psoriasis - PMC [pmc.ncbi.nim.nih.gov]

¢ 6. Study Details Page [abbvieclinicaltrials.com]

e 7. Pharmacokinetics, safety, and efficacy of cedirogant from phase | studies in healthy
participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]
e 9. academic.oup.com [academic.oup.com]
» 10. fiercebiotech.com [fiercebiotech.com]

e 11. Cedirogant in adults with psoriasis: a phase Il, randomized, placebo-controlled clinical
trial - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. academic.oup.com [academic.oup.com]
e 13. researchgate.net [researchgate.net]
e 14. cedirogant (ABBV-157) / AbbVie, Inventiva [delta.larvol.com]

 To cite this document: BenchChem. [Application Notes: Cedirogant in Psoriasis Research
Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3325134#application-of-cedirogant-in-psoriasis-
research-models]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b3325134?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38231873/
https://pubmed.ncbi.nlm.nih.gov/38231873/
https://pubmed.ncbi.nlm.nih.gov/38231873/
https://adisinsight.springer.com/drugs/800043738
https://pmc.ncbi.nlm.nih.gov/articles/PMC10766045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10766045/
https://academic.oup.com/ced/article/49/11/1347/7663625
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697699/
https://www.abbvieclinicaltrials.com/study/?id=M18-816
https://pubmed.ncbi.nlm.nih.gov/38112262/
https://pubmed.ncbi.nlm.nih.gov/38112262/
https://www.researchgate.net/publication/380318650_Cedirogant_in_adults_with_psoriasis_a_phase_2_randomized_placebo-controlled_clinical_trial
https://academic.oup.com/ced/advance-article-abstract/doi/10.1093/ced/llae152/7663625
https://www.fiercebiotech.com/biotech/abbvie-drops-midphase-psoriasis-prospect-over-preclinical-toxicology-data-sinking-partners
https://pubmed.ncbi.nlm.nih.gov/38699939/
https://pubmed.ncbi.nlm.nih.gov/38699939/
https://academic.oup.com/ced/article-pdf/49/11/1347/60035485/llae152.pdf
https://www.researchgate.net/publication/377470844_Cedirogant_Population_Pharmacokinetics_and_Pharmacodynamic_Analyses_of_Interleukin-17A_Inhibition_in_Two_Phase_1_Studies_in_Healthy_Participants_and_Participants_with_Moderate_to_Severe_Psoriasis
https://delta.larvol.com/Products/?ProductId=0d13aa52-5908-45a1-af5d-4d43fdd2f72b
https://www.benchchem.com/product/b3325134#application-of-cedirogant-in-psoriasis-research-models
https://www.benchchem.com/product/b3325134#application-of-cedirogant-in-psoriasis-research-models
https://www.benchchem.com/product/b3325134#application-of-cedirogant-in-psoriasis-research-models
https://www.benchchem.com/product/b3325134#application-of-cedirogant-in-psoriasis-research-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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